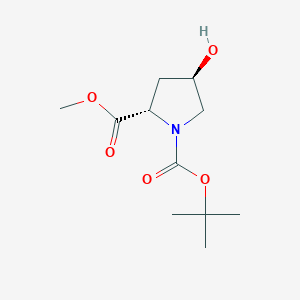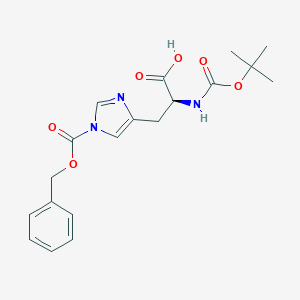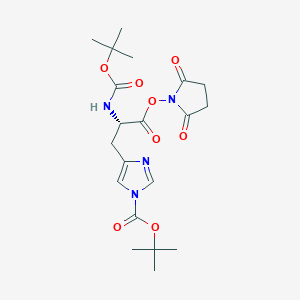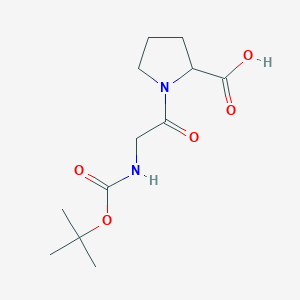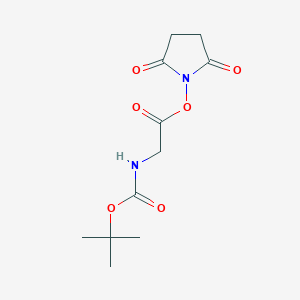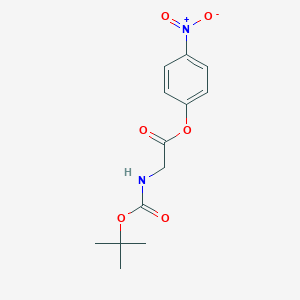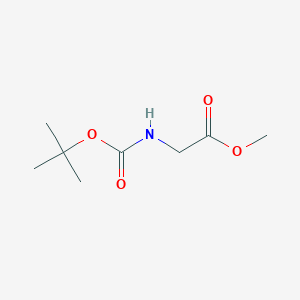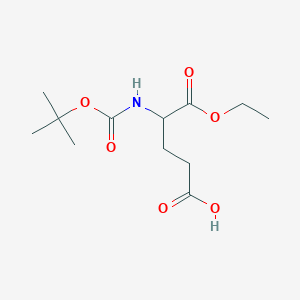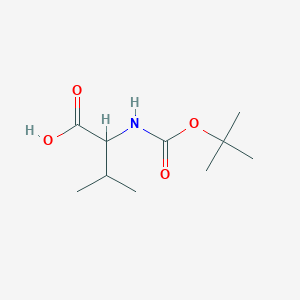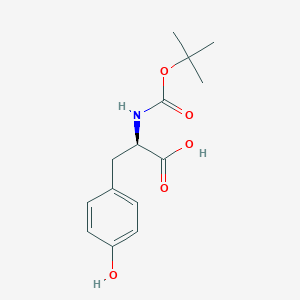
Acide Boc-D-Lys(TFA)-OH
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoroacetamido group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour recueillir des informations sur les applications de recherche scientifique de l'Acide Boc-D-Lys(TFA)-OH, également connu sous le nom d'acide ®-2-((tert-butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoïque ou C13H21F3N2O5. Cependant, les résultats de la recherche ne contiennent pas suffisamment d'informations détaillées pour fournir une analyse complète avec six à huit applications uniques comme vous l'avez demandé.
Les informations disponibles indiquent que ce composé est utilisé comme substrat fluorogène pour l'analyse de l'activité de la désacétylase des histones (HDAC) dans la recherche en protéomique . Cette application est cruciale pour comprendre la régulation de l'expression des gènes et a des implications dans l'étude de diverses maladies, y compris le cancer.
Mécanisme D'action
Target of Action
The primary targets of Boc-D-Lys(TFA)-OH are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
Boc-D-Lys(TFA)-OH acts as a fluorogenic substrate for the assaying of HDAC 4, 5, and 7 activity in a protease-coupled assay . It is also a suitable substrate for HDAC 8 . The compound interacts with these HDACs, and upon cleavage by the HDACs, it yields Boc-Lys-AMC .
Biochemical Pathways
The action of Boc-D-Lys(TFA)-OH primarily affects the histone acetylation-deacetylation pathway . By acting as a substrate for HDACs, it influences the balance of acetylation and deacetylation, which in turn impacts gene expression and cellular functions.
Result of Action
The molecular and cellular effects of Boc-D-Lys(TFA)-OH’s action are largely dependent on its interaction with HDACs. By serving as a substrate for these enzymes, it can influence gene expression and potentially impact various cellular processes .
Analyse Biochimique
Biochemical Properties
Boc-D-Lys(TFA)-OH plays a crucial role in biochemical reactions, particularly as a substrate for HDAC 4, 5, and 7 . It interacts with these enzymes, which are proteins, to facilitate the deacetylation process. The nature of these interactions involves the cleavage of the compound by HDAC, yielding Boc-Lys-AMC .
Cellular Effects
The effects of Boc-D-Lys(TFA)-OH on cells are primarily related to its role in histone deacetylation. By serving as a substrate for HDACs, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Boc-D-Lys(TFA)-OH involves its interaction with HDACs. It binds to these enzymes, facilitating their activity. This interaction results in the cleavage of Boc-D-Lys(TFA)-OH, leading to changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Trifluoroacetamido Group: The protected amino acid is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group onto the side chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid can be scaled up using similar reaction conditions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroacetamido group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with alcohol or amine functionalities.
Substitution: Deprotected amino acids ready for further derivatization.
Chemistry:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing a protected amino acid that can be selectively deprotected and coupled with other amino acids.
Biology:
Enzyme Inhibition Studies: It serves as a substrate or inhibitor in studies involving enzymes that interact with amino acids or peptides.
Medicine:
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceuticals, including drugs targeting specific enzymes or receptors.
Industry:
Biotechnological Applications: It is employed in the production of biologically active molecules and in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
®-2-((tert-Butoxycarbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the trifluoroacetamido group.
®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a shorter side chain.
Uniqueness:
- The presence of both the Boc protecting group and the trifluoroacetamido group makes ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid unique. The Boc group provides protection during synthesis, while the trifluoroacetamido group enhances the compound’s stability and reactivity.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYNDIFGSDDCY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426358 | |
| Record name | Boc-D-Lys(TFA)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96561-04-5 | |
| Record name | Boc-D-Lys(TFA)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


